2-[4-(methoxymethyl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide; oxalic acid
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Description
Synthesis Analysis
The synthetic methods for this compound involve intra- and intermolecular reactions. Researchers have explored hydrogenation, cyclization, cycloaddition, annulation, and multicomponent reactions to construct substituted piperidines . These methods are crucial for efficient and cost-effective synthesis.
5.
Mechanism of Action
Target of Action
The primary target of the compound 2-[4-(methoxymethyl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is the metabotropic glutamate (mGlu)5 receptors . These receptors play a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity.
Mode of Action
The compound acts as a potent and selective antagonist for mGlu5 receptors . It binds to these receptors with high affinity, blocking their activity. This interaction results in the inhibition of the receptors, thereby modulating the glutamatergic neurotransmission in the brain.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the modulation of glutamatergic neurotransmission. By acting as an antagonist at mGlu5 receptors, the compound can potentially influence neuronal excitability and synaptic plasticity .
Future Directions
properties
IUPAC Name |
2-[4-(methoxymethyl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S.C2H2O4/c1-10-9-19-13(14-10)15-12(17)7-16-5-3-11(4-6-16)8-18-2;3-1(4)2(5)6/h9,11H,3-8H2,1-2H3,(H,14,15,17);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUIKRUCFIWBGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCC(CC2)COC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(methoxymethyl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide; oxalic acid |
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